molecular formula C20H19FN2O4S2 B2872892 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one CAS No. 1421480-98-9

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one

Cat. No.: B2872892
CAS No.: 1421480-98-9
M. Wt: 434.5
InChI Key: GHCWDRJEJIDYSJ-UHFFFAOYSA-N
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Description

The compound 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one features a unique structural framework combining a benzo[d]thiazol moiety, an azetidine ring, and a 4-fluorophenyl sulfonyl group. Characterization techniques such as NMR, MS, and crystallographic methods (e.g., SHELX ) are likely applicable for structural elucidation.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c21-14-7-9-16(10-8-14)29(25,26)11-3-6-19(24)23-12-15(13-23)27-20-22-17-4-1-2-5-18(17)28-20/h1-2,4-5,7-10,15H,3,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCWDRJEJIDYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

    Introduction of Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzo[d]thiazole derivatives have shown efficacy.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving the benzo[d]thiazole and azetidine moieties.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The benzo[d]thiazol group may enhance π-π stacking or hydrogen-bonding capabilities relative to the benzhydryl or sulfamoyl groups in analogs .
  • The 4-fluorophenyl sulfonyl moiety is shared with compounds in and , suggesting improved solubility or target affinity due to electronegative and hydrophobic effects .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Property Target Compound (Inferred) Compounds
Melting Point Likely >150°C (due to sulfonyl) 132–230°C
Solubility Moderate in polar solvents Variable (dependent on sulfamoyl/piperazine)
Molecular Weight ~450–500 g/mol (estimated) 500–600 g/mol (reported)

Notes:

  • The sulfonyl group and aromatic systems likely contribute to higher melting points and moderate solubility in polar aprotic solvents.
  • Molecular weight estimates align with analogs in , though the azetidine ring may reduce overall mass compared to piperazine derivatives.

Biological Activity

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one, also known by its CAS number 1787918-54-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the azetidinone class, which is recognized for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3SC_{16}H_{16}N_2O_3S with a molecular weight of approximately 318.39 g/mol. Its structure features a benzo[d]thiazole moiety, which is linked to an azetidine ring and a sulfonyl group. This unique combination enhances its reactivity and biological activity.

PropertyValue
CAS Number1787918-54-0
Molecular FormulaC16H16N2O3S
Molecular Weight318.39 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in critical signaling pathways. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines by disrupting pathways essential for tumor growth, including the AKT/mTOR signaling pathway .

Anticancer Activity

Studies have shown that derivatives of thiazolidinones, closely related to the compound , exhibit significant anticancer properties. For instance, modifications at various positions on the thiazolidinone scaffold have led to compounds that inhibit the proliferation of cancer cells in a dose-dependent manner. One study reported IC50 values for certain derivatives against breast cancer cell lines (MCF-7) as low as 1.27 µM .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar azetidinone derivatives have been evaluated for their ability to inhibit bacterial growth, indicating that this compound could also possess similar properties .

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidinone derivatives have been noted for their antioxidant, anti-inflammatory, and antidiabetic activities . The presence of functional groups in the molecule may enhance these properties, making it a versatile candidate for drug development.

Study on Anticancer Activity

A recent study evaluated various thiazolidinone derivatives against multiple cancer cell lines, including MCF-7 and A549. The results indicated that compounds with modifications similar to those in this compound showed promising results in inhibiting cell proliferation and inducing apoptosis without affecting normal cells .

Antimicrobial Evaluation

Another research effort focused on synthesizing and testing a series of azetidinone derivatives against common bacterial strains. The findings revealed that some derivatives exhibited significant antimicrobial activity, suggesting that the compound could be developed into a therapeutic agent for bacterial infections.

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